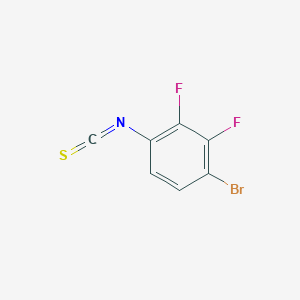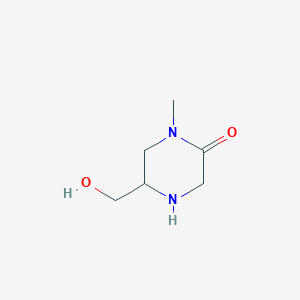
2-Bromo-1,3-difluoro-5-isothiocyanatobenzene
Overview
Description
2-Bromo-1,3-difluoro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2BrF2NS It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isothiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-difluoro-5-isothiocyanatobenzene typically involves the halogenation and subsequent functionalization of a benzene derivativeThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the reaction with thiophosgene or a similar reagent to introduce the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process would typically be carried out in a controlled environment to ensure the safety and efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-difluoro-5-isothiocyanatobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution of the bromine atom.
Addition: Nucleophiles like amines can react with the isothiocyanate group to form thiourea derivatives.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by another group.
Addition: Thiourea derivatives are common products from reactions with nucleophiles.
Oxidation/Reduction: Various oxidized or reduced forms of the compound can be obtained depending on the reagents used.
Scientific Research Applications
2-Bromo-1,3-difluoro-5-isothiocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-1,3-difluoro-5-isothiocyanatobenzene exerts its effects involves the reactivity of its functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to inhibition or modification of their function. This reactivity makes it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-difluoro-5-iodobenzene: Similar structure but with an iodine atom instead of the isothiocyanate group.
2-Bromo-1,3-difluorobenzene: Lacks the isothiocyanate group, making it less reactive in certain types of reactions.
1-Bromo-2,6-difluorobenzene: Another isomer with different substitution patterns.
Uniqueness
2-Bromo-1,3-difluoro-5-isothiocyanatobenzene is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-bromo-1,3-difluoro-5-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NS/c8-7-5(9)1-4(11-3-12)2-6(7)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVJUTRQHOWKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















